molecular formula C10H11BrO B1616600 4-Bromobutyrophenone CAS No. 24070-52-8

4-Bromobutyrophenone

Cat. No.: B1616600
CAS No.: 24070-52-8
M. Wt: 227.1 g/mol
InChI Key: AUWYVCBOBIRRGR-UHFFFAOYSA-N
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Description

4-Bromobutyrophenone is a useful research compound. Its molecular formula is C10H11BrO and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

4-Bromobutyrophenone serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of antipsychotic medications.

Case Study: Synthesis of Antipsychotic Agents

A notable application involves the synthesis of butyrophenone derivatives, which are structurally related to antipsychotic drugs like haloperidol. Research indicates that modifications to the this compound structure can enhance pharmacological activity while reducing side effects.

Compound Target Use Synthesis Method
HaloperidolAntipsychoticDerived from this compound via nucleophilic substitution.
BromperidolAntipsychoticSynthesized through similar pathways as haloperidol.

Agrochemical Applications

In agrochemistry, this compound is utilized as a precursor for developing herbicides and pesticides. Its ability to form various derivatives makes it valuable for creating compounds with specific biological activities against pests.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound exhibit herbicidal properties. For instance, modifications to the bromine substituent can enhance herbicidal efficacy while minimizing toxicity to non-target species.

Derivative Activity Target Organism
4-Bromo-2-methylbutyrophenoneHerbicideEffective against broadleaf weeds
4-Bromo-3-nitrobutyrophenonePesticideTargeted at specific insect pests

Synthetic Organic Chemistry

The compound is widely used as a building block in organic synthesis due to its reactivity. It participates in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study: Synthesis of Complex Molecules

In synthetic organic chemistry, this compound has been employed in multicomponent reactions to create complex molecular architectures essential for drug discovery.

Reaction Type Outcome Applications
Nucleophilic SubstitutionFormation of new carbon-carbon bondsUsed in synthesizing complex drug-like structures
Coupling ReactionsGeneration of diverse scaffoldsEssential for lead optimization in drug development

Forensic Applications

In forensic science, this compound is analyzed in relation to synthetic cathinones, commonly known as "bath salts." Its detection is crucial for identifying substances involved in illicit drug use.

Case Study: Detection Methods

Forensic researchers utilize techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify this compound and its analogs in biological samples.

Detection Method Sensitivity Application
GC-MSHighIdentification of synthetic cathinones in urine samples
LC-MSVery HighAnalysis of blood samples for drug testing

Q & A

Q. Basic: What are the standard synthetic routes for 4-Bromobutyrophenone in laboratory settings?

This compound is typically synthesized via bromination of butyrophenone derivatives. A common method involves the alkylation of bromine or brominating agents (e.g., Br2\text{Br}_2 or NBS\text{NBS}) with ketone precursors under controlled conditions. For instance, γ-bromination of butyrophenone using hydrobromic acid (HBr\text{HBr}) in the presence of a catalyst (e.g., FeCl3\text{FeCl}_3) yields this compound. Reaction optimization often requires temperature control (0–5°C) to minimize side products like dibrominated derivatives .

Q. Basic: What spectroscopic techniques are used to characterize this compound?

Characterization relies on:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon backbone structure.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C10H11BrO\text{C}_{10}\text{H}_{11}\text{BrO}, MW 227.10) and fragmentation patterns.
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the ketone carbonyl group.
    Cross-referencing with databases like NIST ensures accuracy, particularly for distinguishing isomers .

Q. Basic: What safety protocols are recommended when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory. Use fume hoods to avoid inhalation.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. Avoid direct exposure to vapors, which may irritate mucous membranes .

Q. Advanced: How can researchers address discrepancies in reported reaction yields for this compound synthesis?

Discrepancies often arise from:

  • Reagent Purity : Trace impurities in brominating agents (e.g., HBr\text{HBr}) can alter reaction kinetics.
  • Catalyst Activity : Variability in FeCl3\text{FeCl}_3 hydration states may affect bromination efficiency.
  • Analytical Methods : Validate yields via multiple techniques (e.g., HPLC, GC-MS) to ensure consistency.
    Researchers should document reaction conditions rigorously (e.g., solvent purity, stirring rate) and replicate studies across independent labs .

Q. Advanced: What strategies optimize the reactivity of this compound under varying catalytic conditions?

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh3_3)4_4.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Temperature Gradients : Kinetic studies at 25–80°C reveal thermodynamic vs. kinetic product dominance.
    Mechanistic insights from in-situ IR or NMR monitor intermediate formation .

Q. Advanced: How can green chemistry principles improve the sustainability of this compound synthesis?

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces solvent waste.
  • Biocatalysts : Enzymatic bromination (e.g., using haloperoxidases) minimizes toxic byproducts.
  • Atom Economy : Optimize stoichiometry to reduce excess bromine usage.
    Life-cycle assessments (LCAs) compare environmental impacts of traditional vs. alternative methods .

Q. Advanced: What computational tools predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for bromine substitution pathways (e.g., using Gaussian 09).
  • Machine Learning : Train algorithms on existing bromophenone reaction datasets to predict yields.
  • Retrosynthetic Analysis : Tools like Synthia™ propose feasible routes using this compound as a building block .

Q. Advanced: How does this compound’s electronic structure influence its applications in medicinal chemistry?

  • Electrophilic Sites : The ketone and bromine groups enable nucleophilic attacks, forming C-N or C-O bonds in drug intermediates.
  • SAR Studies : Modifying the butyrophenone backbone (e.g., adding methyl groups) alters bioactivity.
  • Pharmacokinetics : LogP values (~2.5) predict moderate blood-brain barrier penetration, relevant for CNS drug design .

Q. Notes

  • Formatting : Questions categorized as basic (1–3) or advanced (4–8), with methodological answers citing experimental protocols.

Properties

CAS No.

24070-52-8

Molecular Formula

C10H11BrO

Molecular Weight

227.1 g/mol

IUPAC Name

4-bromo-1-phenylbutan-1-one

InChI

InChI=1S/C10H11BrO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

AUWYVCBOBIRRGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CCCBr

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCBr

Key on ui other cas no.

24070-52-8

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension solution of 3.9 g of benzene (50 mmol) and 1.33 g of aluminum chloride (10 mmol) was cooled to 10°C., and 1.95 g of 4-bromobutyryl chloride (purity: 95%, 10 mmol) was dropwise added to the above solution at the same temperature. After raising the temperature to 20 C. and stirring the mixture for two hours, the solution was added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, after the aqueous phase was extracted with benzene and the organic phase was washed with diluted hydrochloric acid and brine, the solvent was removed by distillation under reduced pressure to give 4-bromobutyrophenone in a 84.7% yield from 4-bromobutyryl chloride.
Quantity
3.9 g
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1.33 g
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1.95 g
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aqueous solution
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Synthesis routes and methods II

Procedure details

Into 23.7 g of the benzene solution of 4-bromobutyric acid obtained in Example 5, was added 4.5 g of phosphorus trichloride (33 mmol) dropwise at 20° C. After the temperature was raised to 60 to 70° C., the mixture was stirred for three hours. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution containing 20 g of benzene (256 mmol) and 13.3 g of aluminum chloride (100 mmol) at 10° C. After stirring the mixture at that temperature for 30 minutes, the temperature was raised to 20° C. and the mixture was further stirred for one hour and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid and brine, followed by partially removing benzene by distillation under reduced pressure to give 92.1 g of a benzene solution of 4-bromobutyrophenone.
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4.5 g
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23.7 g
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13.3 g
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20 g
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Synthesis routes and methods III

Procedure details

In this Example, 8.35 g of 4-bromobutyric acid (50 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 3.43 g of phosphorus trichloride (24 mmol) was dropwise added. Thereafter, the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 20 g containing benzene (256 mmol) and 6.7 g of aluminum chloride (50 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 73.9% yield from 4-bromobutyric acid.
Quantity
8.35 g
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reactant
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10 g
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reactant
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3.43 g
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256 mmol
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6.7 g
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Synthesis routes and methods IV

Procedure details

In this Example, 0.45 g of the 4-bromobutyrophenone (purity: 94%, 1.86 mmol) obtained in Example 1 was dissolved in 2.2 g of methanol, and 0.14 g of 5% Pd-C (50% wet) was added, followed by stirring the mixture in a hydrogen atmosphere at 20° C. for four hours. The catalyst was filtered off and the solvent was removed by distillation under reduced pressure to give 1-bromo-4-phenylbutane in a 98.2% yield from 4-bromobutyrophenone.
Quantity
0.45 g
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Synthesis routes and methods V

Procedure details

In this Example, 14.2 g of 4-bromobutyric acid (85 mmol) was dissolved in 10 g of benzene (128mmol) and, after the temperature was raised to 60° C., 11.9 g of thionyl chloride (100 mmol) was dropwise added. Thereafter, the temperature was raised to 65 to 75° C. and the mixture was stirred at that temperature for one hour. Then, after the mixture was cooled to 20° C., the reaction solution was dropwise added into a suspension solution of 30 g of benzene (256 mmol) and 12 g of aluminum chloride (90 mmol) at 10° C. After stirring the mixture at that temperature for one hour, the temperature was raised to 20° C. and the mixture was further stirred for 30 minutes and added into a 10% aqueous solution of hydrochloric acid that had been cooled to 10° C. Then, the aqueous phase was extracted with benzene, and the organic phase was washed with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, an aqueous solution of sodium hydroxide, and brine, followed by removing the solvent by distillation under reduced pressure to give 4-bromobutyrophenone in a 62.0% yield from 4-bromobutyric acid.
Quantity
14.2 g
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reactant
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10 g
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11.9 g
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30 g
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12 g
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